Increased Topological Polar Surface Area (TPSA) Driven by 1,3-Benzodioxole Substituent Versus Benzylamino Analog
The target compound's 1,3-benzodioxole substituent introduces two additional oxygen atoms relative to the benzylamino analog, substantially increasing topological polar surface area (TPSA). The target compound has a calculated TPSA of 67.17 Ų , while the benzylamino analog (2-(benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile, CAS 866155-96-6) lacks these oxygen atoms and is expected to have a lower TPSA (estimated ~40–45 Ų based on structural deletion of the methylenedioxy bridge oxygens). This 22–27 Ų TPSA increment is significant in drug design contexts, where TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 60–70 Ų favor reduced CNS exposure and potential peripheral restriction.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.17 Ų |
| Comparator Or Baseline | 2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile (CAS 866155-96-6), estimated TPSA ~40–45 Ų (structural analog lacking methylenedioxy bridge oxygens) |
| Quantified Difference | ~22–27 Ų increase in TPSA for the target compound |
| Conditions | In silico calculation; values reported by vendor (Leyan) for target compound; comparator TPSA estimated based on structural deletion of the two oxygen atoms from the benzodioxole moiety. |
Why This Matters
TPSA is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration; the target compound's higher TPSA may make it preferentially suited for peripheral target indications over CNS applications when compared to the benzylamino analog.
